Cas no 1806197-16-9 (2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol)

2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol
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- インチ: 1S/C8H5F6NO2/c9-4-1-15-5(7(10)11)3(2-16)6(4)17-8(12,13)14/h1,7,16H,2H2
- InChIKey: ALXMKUHMFCZWSZ-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=C(C(F)F)C(CO)=C1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 249
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 1.9
2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029099077-1g |
2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol |
1806197-16-9 | 97% | 1g |
$1,519.80 | 2022-03-31 |
2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol 関連文献
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2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanolに関する追加情報
Introduction to 2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol (CAS No. 1806197-16-9)
2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. Its molecular structure, characterized by the presence of multiple fluorinated substituents, positions it as a promising candidate for the development of novel therapeutic agents. The compound’s unique combination of a pyridine core, flanked by difluoromethyl, fluoro, and trifluoromethoxy groups, endows it with distinct physicochemical properties that make it particularly interesting for drug discovery applications.
The CAS number 1806197-16-9 serves as a unique identifier for this chemical entity, facilitating its recognition and documentation in scientific literature and industrial databases. This numbering system ensures that researchers and manufacturers can accurately reference and retrieve information related to the compound’s synthesis, properties, and potential applications.
Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of the interactions between 2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol and biological targets. These studies have highlighted its potential as a scaffold for inhibiting key enzymes involved in various metabolic pathways. For instance, preliminary computational studies suggest that the compound may exhibit inhibitory activity against enzymes such as cyclooxygenase-2 (COX-2) and Janus kinases (JAKs), which are implicated in inflammatory responses and immune regulation.
The fluorinated substituents in the molecule contribute to its stability and lipophilicity, attributes that are often desirable in drug candidates. The difluoromethyl group, in particular, has been shown to enhance metabolic stability by reducing susceptibility to oxidative degradation. Additionally, the trifluoromethoxy group can improve binding affinity to biological targets by increasing hydrophobic interactions. These features make 2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol a compelling candidate for further exploration in medicinal chemistry.
In the realm of drug discovery, the synthesis of fluorinated pyridines has become increasingly prevalent due to their broad spectrum of biological activities. Researchers have leveraged the unique electronic properties of fluorine atoms to modulate the pharmacokinetic profiles of small molecules. The presence of multiple fluorine atoms in 2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol not only enhances its interaction with biological targets but also provides a rich structural framework for derivatization. This allows chemists to fine-tune the compound’s properties through structural modifications, potentially leading to the identification of more potent and selective drug candidates.
Current research efforts are focused on exploring the therapeutic potential of 2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol in various disease models. Preclinical studies have begun to investigate its effects on pathways relevant to cancer, inflammation, and neurodegeneration. The compound’s ability to modulate enzyme activity and receptor binding suggests that it may have applications beyond traditional small-molecule drug therapy. For example, its interaction with transcription factors and signaling proteins could open new avenues for treating complex diseases characterized by dysregulated cellular communication.
The synthetic methodologies employed in the preparation of 2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol are also an area of active investigation. Advances in fluorination techniques have made it possible to introduce fluorine atoms into complex organic molecules with high precision. These methods are crucial for constructing analogs with tailored biological activities. Researchers are exploring both traditional electrophilic aromatic substitution reactions and more modern transition-metal-catalyzed processes to optimize the synthesis of this compound and its derivatives.
The pharmacological evaluation of 2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol has revealed several promising characteristics. In vitro assays have demonstrated its ability to inhibit the growth of certain cancer cell lines by disrupting key signaling cascades. Additionally, its interaction with inflammatory mediators suggests potential therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease. These findings underscore the compound’s versatility as a pharmacological tool.
As interest in fluorinated compounds continues to grow, so does the need for efficient synthetic routes and comprehensive characterization techniques. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography play critical roles in elucidating the structure-property relationships of these molecules. High-throughput screening technologies are also being employed to rapidly assess the biological activity of large libraries of fluorinated pyridines.
The future prospects for 2-(Difluoromethyl)-5-fluoro-4-(trifluoromethoxy)pyridine-3-methanol are bright, with ongoing research aimed at uncovering new therapeutic applications and optimizing its pharmacological profile. Collaborative efforts between academic institutions and pharmaceutical companies will be essential in translating these findings into clinical reality. As our understanding of molecular interactions deepens, compounds like this one will continue to play a pivotal role in shaping the next generation of treatments for human diseases.
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